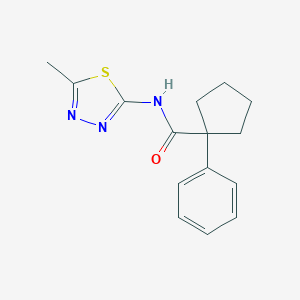
Ethyl 1-(phenoxyacetyl)-3-piperidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-(phenoxyacetyl)-3-piperidinecarboxylate, also known as phenoxyacetyl fentanyl, is a synthetic opioid that has gained attention in recent years due to its potential for abuse. This compound is a derivative of fentanyl, a powerful painkiller that is often prescribed to treat severe pain. However, phenoxyacetyl fentanyl is not approved for medical use and is considered a Schedule I controlled substance by the United States Drug Enforcement Administration (DEA). Despite its illegal status, this compound has been found in illicit drug products and has been linked to numerous overdose deaths.
Wirkmechanismus
Like other opioids, Ethyl 1-(phenoxyacetyl)-3-piperidinecarboxylatel fentanyl works by binding to opioid receptors in the brain and spinal cord. This binding activates the receptors, which in turn reduces the transmission of pain signals and produces feelings of euphoria. However, Ethyl 1-(phenoxyacetyl)-3-piperidinecarboxylatel fentanyl has a higher affinity for the mu-opioid receptor than fentanyl, which may contribute to its increased potency and risk of overdose.
Biochemical and Physiological Effects
Phenoxyacetyl fentanyl has a range of biochemical and physiological effects on the body. In addition to its analgesic effects, this compound can cause sedation, respiratory depression, and hypotension. It can also lead to nausea, vomiting, and constipation. Long-term use of Ethyl 1-(phenoxyacetyl)-3-piperidinecarboxylatel fentanyl can result in tolerance, dependence, and addiction.
Vorteile Und Einschränkungen Für Laborexperimente
Phenoxyacetyl fentanyl has been used in laboratory experiments to study the pharmacological effects of opioids. One advantage of using this compound is its high potency, which allows for the study of low doses that may be difficult to achieve with other opioids. However, the illegal status of Ethyl 1-(phenoxyacetyl)-3-piperidinecarboxylatel fentanyl and the potential for abuse limit its use in laboratory experiments.
Zukünftige Richtungen
For research may include the development of new treatments for opioid addiction, the identification of biomarkers for overdose risk, and the evaluation of novel opioid receptor ligands. Additionally, studies may focus on the effects of Ethyl 1-(Ethyl 1-(phenoxyacetyl)-3-piperidinecarboxylatel)-3-piperidinecarboxylatel fentanyl on specific populations, such as pregnant women or individuals with co-occurring medical conditions.
Synthesemethoden
Phenoxyacetyl fentanyl can be synthesized using a variety of methods, including the reaction of fentanyl with phenoxyacetic acid or Ethyl 1-(phenoxyacetyl)-3-piperidinecarboxylatel chloride. One common synthesis method involves the reaction of fentanyl with phenoxyacetic acid in the presence of a catalyst such as triethylamine. This reaction produces Ethyl 1-(phenoxyacetyl)-3-piperidinecarboxylatel fentanyl as a white powder that is soluble in organic solvents such as ethanol and chloroform.
Wissenschaftliche Forschungsanwendungen
Phenoxyacetyl fentanyl has been the subject of scientific research due to its potential for abuse and its effects on the body. Studies have shown that this compound has similar pharmacological properties to fentanyl, including potent analgesic effects and the ability to cause respiratory depression. However, Ethyl 1-(phenoxyacetyl)-3-piperidinecarboxylatel fentanyl has also been found to be more potent than fentanyl, which may increase the risk of overdose.
Eigenschaften
Molekularformel |
C16H21NO4 |
|---|---|
Molekulargewicht |
291.34 g/mol |
IUPAC-Name |
ethyl 1-(2-phenoxyacetyl)piperidine-3-carboxylate |
InChI |
InChI=1S/C16H21NO4/c1-2-20-16(19)13-7-6-10-17(11-13)15(18)12-21-14-8-4-3-5-9-14/h3-5,8-9,13H,2,6-7,10-12H2,1H3 |
InChI-Schlüssel |
USZWBQJWGAZCEK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CCCN(C1)C(=O)COC2=CC=CC=C2 |
Kanonische SMILES |
CCOC(=O)C1CCCN(C1)C(=O)COC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-chloro-4-fluoro-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B263026.png)


![N-[2-(2-thienyl)ethyl]-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B263039.png)




![2,4-dichloro-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B263056.png)
![N-[4-(dimethylamino)phenyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B263064.png)


![N-[4-(dimethylamino)phenyl]-2,4-difluorobenzenesulfonamide](/img/structure/B263068.png)